N-Allyl-5-bromo-3-methyl-2-pyridinamine
Overview
Description
N-Allyl-5-bromo-3-methyl-2-pyridinamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-5-bromo-3-methyl-2-pyridinamine typically involves the bromination of 3-methyl-2-pyridinamine followed by the introduction of an allyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The allylation step can be achieved using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-5-bromo-3-methyl-2-pyridinamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the allyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
N-Allyl-5-bromo-3-methyl-2-pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Allyl-5-bromo-3-methyl-2-pyridinamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and allyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Similar structure but lacks the allyl group.
2-Amino-5-bromo-3-nitropyridine: Contains a nitro group instead of a methyl group.
N-Allyl-5-bromo-3-methyl-2-pyridinamine: The compound of interest.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the allyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-methyl-N-prop-2-enylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-3-4-11-9-7(2)5-8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXWYSUCLXJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244804 | |
Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-63-2 | |
Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.